![molecular formula C15H18N2O5S4 B2498182 4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 906155-34-8](/img/structure/B2498182.png)
4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
The compound "4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane" is of interest in the field of organic chemistry due to its unique spirocyclic structure, incorporating both oxygen and nitrogen within a bridged bicyclic system. This structure is notable for its potential applications in materials science, catalysis, and as a precursor for pharmaceuticals, despite the exclusion of direct drug-related applications and side effects from this analysis.
Synthesis Analysis
While no direct synthesis of "4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane" was found, related compounds such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized for various purposes, including potential antihypertensive agents (Caroon et al., 1981). These methodologies could potentially be adapted for the synthesis of the compound of interest by modifying the functional groups attached to the spirocyclic core.
Scientific Research Applications
Antihypertensive Activity
A study synthesized various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives similar to 4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, to screen them as antihypertensive agents. The results showed that certain compounds had significant antihypertensive effects, particularly when substituted in specific positions. These compounds demonstrated potential as alpha-adrenergic blockers in animal models (Caroon et al., 1981).
Liver Injury Protection
Another study examined the effects of a similar compound, 8-(2-dimethylaminoethyl)-3-oxo-4-phenyl-1-thia-4,8-diazaspiro [4, 5] decane dihydrochloride, on liver injury induced by carbon tetrachloride in rats. The compound was found to have protective effects against liver injury and stimulated DNA synthesis during liver regeneration (Hatta et al., 1986).
Radioprotective Agent
A derivative, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5] decane dihydrochloride, was investigated for its potential as a radioprotective agent. The compound showed promising radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).
Chronic Kidney Disease Treatment
In the treatment of chronic kidney diseases, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, which are structurally related to 4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, showed potent inhibitory activity against soluble epoxide hydrolase and were effective in lowering serum creatinine levels in rat models (Kato et al., 2014).
Inclusion Crystallization
A study on 4-Oxoazetidin-2-yl benzoate, involving inclusion complexation with chiral host compounds including 1,4-dioxaspiro[4.5]decane derivatives, highlighted the role of specific substituents in efficient chiral recognition within inclusion crystals (Tanaka et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4,8-bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S4/c18-25(19,13-3-1-11-23-13)16-7-5-15(6-8-16)17(9-10-22-15)26(20,21)14-4-2-12-24-14/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIJPRFBCFGIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
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